2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that includes a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring in the compound is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, due to its complex structure, is likely involved in various synthetic and structural analyses in chemical research. For instance, the dealkylation of pyrazolium salts to 1-methylpyrazoles demonstrates a method that might be relevant for synthesizing related pyrazole derivatives, including potentially the specified compound or its analogs. This process is particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain by other methods, indicating the compound's relevance in the synthesis of complex heterocyclic structures (Cross, Arotin, & Ruopp, 1980).
Coordination Chemistry and Ligand Design
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used as ligands for over 15 years. These compounds, including structures similar to 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, offer both advantages and disadvantages compared to more widely investigated terpyridines. Their applications span from luminescent lanthanide compounds for biological sensing to iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility and potential utility in coordination chemistry and materials science (Halcrow, 2005).
Green Chemistry and Corrosion Inhibition
The synthesis of pyrazolo[3,4-b]pyridines underlines the compound's potential role in green chemistry applications. These derivatives have been synthesized using ultrasonic irradiation in aqueous medium, demonstrating an environmentally friendly approach to chemical synthesis. Furthermore, their application as corrosion inhibitors for mild steel in acidic conditions showcases the compound's utility in industrial applications, emphasizing the importance of such compounds in developing sustainable and efficient corrosion protection strategies (Dandia, Gupta, Singh, & Quraishi, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been studied for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific chemical structure and the biological target they interact with .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that pyrazole derivatives can have a range of potential therapeutic effects, depending on their specific chemical structure and the biological target they interact with .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRVTUMNHJGGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
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